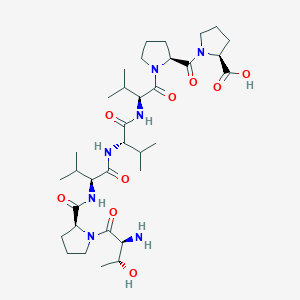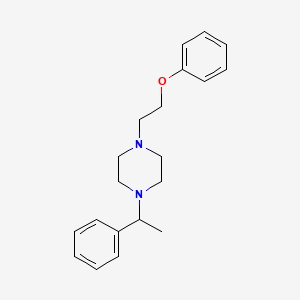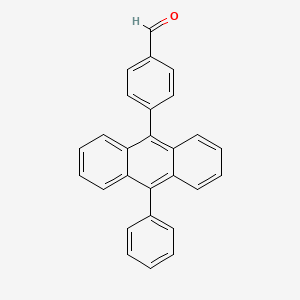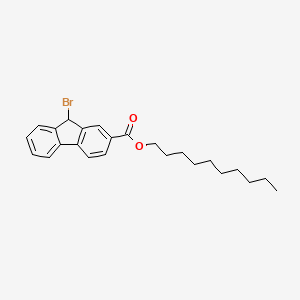![molecular formula C17H23Br3O3 B14187266 [4-(Octyloxy)phenyl]methyl tribromoacetate CAS No. 922722-04-1](/img/structure/B14187266.png)
[4-(Octyloxy)phenyl]methyl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Octyloxy)phenyl]methyl tribromoacetate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with an octyloxy group and a tribromoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Octyloxy)phenyl]methyl tribromoacetate typically involves the reaction of [4-(Octyloxy)phenyl]methanol with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of [4-(Octyloxy)phenyl]methanol and tribromoacetic acid.
Reaction: Mixing the reactants in a reactor with the appropriate catalyst and solvent.
Purification: Separation and purification of the product using techniques such as distillation or recrystallization.
Quality Control: Ensuring the final product meets the required specifications through analytical methods like NMR and HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Octyloxy)phenyl]methyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of [4-(Octyloxy)phenyl]methyl derivatives with different functional groups.
Reduction: Formation of [4-(Octyloxy)phenyl]methanol or other reduced derivatives.
Oxidation: Formation of [4-(Octyloxy)phenyl]methyl carboxylate or other oxidized derivatives.
Applications De Recherche Scientifique
[4-(Octyloxy)phenyl]methyl tribromoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tribromoacetate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(Octyloxy)phenyl]methyl tribromoacetate involves its interaction with molecular targets through its functional groups. The tribromoacetate moiety can participate in nucleophilic substitution reactions, while the octyloxy group can influence the compound’s solubility and reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Octyloxy)phenyl]methyl acetate: Similar structure but with an acetate group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl bromide: Contains a bromide group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl chloride: Contains a chloride group instead of tribromoacetate.
Uniqueness
[4-(Octyloxy)phenyl]methyl tribromoacetate is unique due to the presence of the tribromoacetate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the tribromoacetate functionality is required.
Propriétés
Numéro CAS |
922722-04-1 |
|---|---|
Formule moléculaire |
C17H23Br3O3 |
Poids moléculaire |
515.1 g/mol |
Nom IUPAC |
(4-octoxyphenyl)methyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C17H23Br3O3/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-23-16(21)17(18,19)20/h8-11H,2-7,12-13H2,1H3 |
Clé InChI |
SEDDGPSJGNOLFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)



![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)
